molecular formula C20H16F3NO2 B3748803 N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B3748803
M. Wt: 359.3 g/mol
InChI Key: NNCYWJVYKSWHCB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a furan ring substituted with a carboxamide group, an ethylphenyl group, and a trifluoromethylphenyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution with Ethylphenyl and Trifluoromethylphenyl Groups: The ethylphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions, using appropriate halogenated precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and catalysts like iron(III) chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-5-phenylfuran-2-carboxamide
  • N-(2-ethylphenyl)-5-(4-methylphenyl)furan-2-carboxamide
  • N-(2-ethylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide

Uniqueness

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and potential biological activity compared to similar compounds without this group.

Properties

IUPAC Name

N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c1-2-13-6-3-4-9-16(13)24-19(25)18-11-10-17(26-18)14-7-5-8-15(12-14)20(21,22)23/h3-12H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCYWJVYKSWHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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